

Technical Support Center: Platinum Catalysts in Nitric Acid Production

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Compound of Interest

Compound Name: Nitric acid;platinum

Cat. No.: B8181684

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals working with platinum catalysts in nitric acid production via the Ostwald process. The focus is on addressing common issues related to catalyst performance, deactivation, and the established industry practices for catalyst end-of-life management.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the operation of platinum gauze catalysts in ammonia oxidation reactors.

Issue: Sudden or Accelerated Decline in Conversion Efficiency

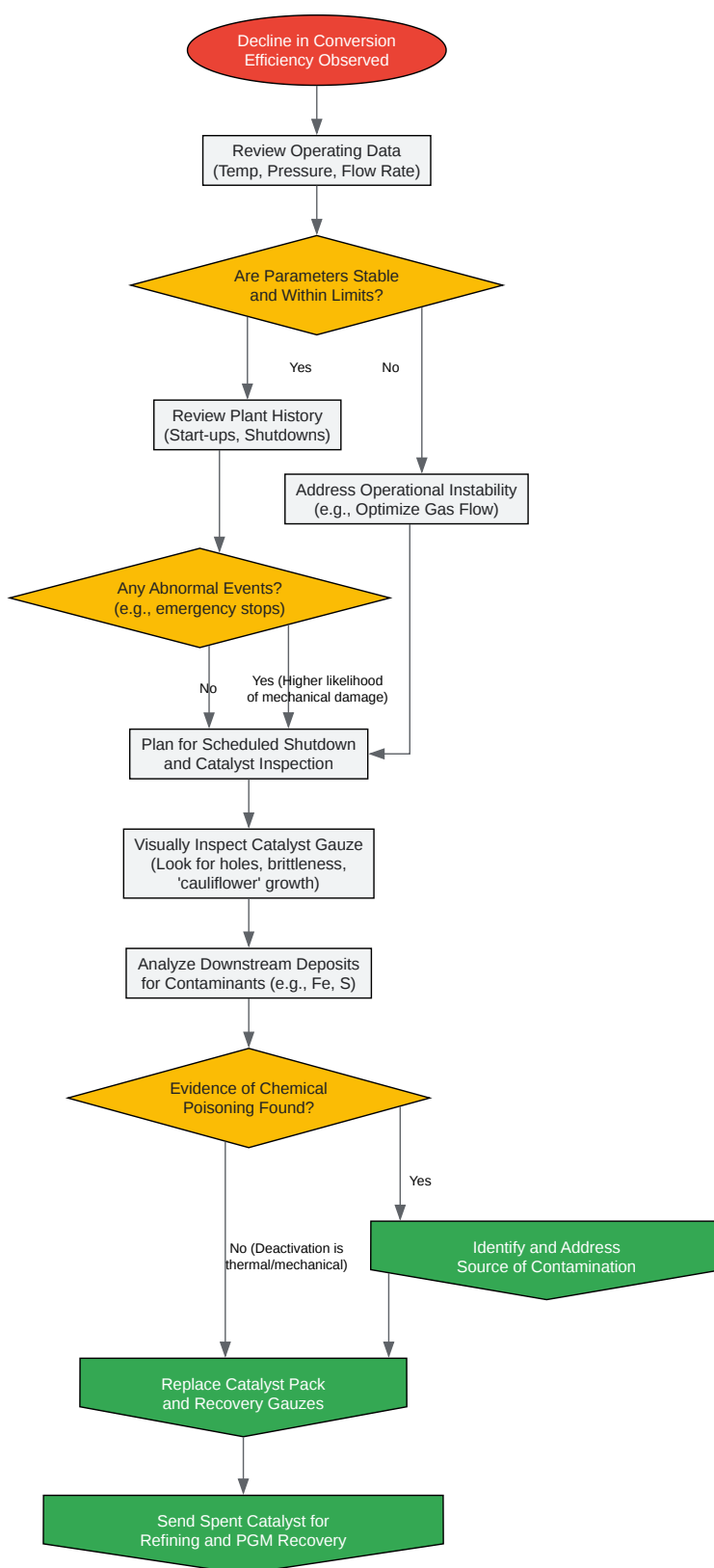
Question: Our plant has observed a faster-than-expected drop in ammonia conversion efficiency. What are the likely causes and what steps should be taken?

Answer: An accelerated decline in efficiency is typically linked to the physical state of the catalyst gauze pack. The primary causes are thermal degradation and mechanical loss rather than chemical poisoning, which is less common in this high-purity process.

Possible Causes:

- **Platinum and Rhodium Loss:** The high operating temperatures (850-930°C) cause the platinum and rhodium to slowly volatilize, primarily as oxides.^{[1][2][3][4]} This physically removes active catalytic sites. Higher operating pressures exacerbate this loss.^{[2][5]}
- **Catalyst Surface Restructuring:** At high temperatures, the smooth wire surface of new gauzes morphs into a rough, crystalline structure often described as "cauliflowers".^{[1][6]} This restructuring can initially increase activity but eventually leads to mechanical weakness and loss of active material.
- **Localized Hotspots:** Non-uniform gas flow can create hotspots on the gauze, accelerating platinum loss in those areas and leading to premature mechanical failure.^[7]
- **Feedstock Impurities (Less Common):** While the ammonia and air feedstocks are typically high purity, trace contaminants can act as poisons.

Troubleshooting Workflow:



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Caption: Troubleshooting workflow for declining catalyst efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of platinum catalyst deactivation in nitric acid production?

The dominant deactivation mechanism is not chemical poisoning but rather physical and thermal degradation.^{[8][9]} Key factors include:

- Volatilization: At typical operating temperatures of 810°C to 960°C, platinum is slowly lost from the gauze as volatile platinum oxide (PtO₂).^{[2][5]} Rhodium is also lost, but to a lesser extent.^{[2][10]}
- Surface Recrystallization: The catalyst wires undergo significant surface restructuring, forming porous "cauliflower" structures that can become brittle and break off.^{[1][6]}
- Mechanical Stress: The high-velocity gas flow and vibrations within the reactor can cause mechanical attrition of the restructured and brittle gauze wires.^[5]

Q2: Can a "poisoned" platinum catalyst gauze be regenerated in-situ?

Standard industrial practice does not involve in-situ regeneration of the primary catalyst gauze. The operational philosophy is based on running the catalyst for a planned campaign, after which it is removed and replaced. The term "regeneration" in this industry almost exclusively refers to the complete recycling of the spent gauze.^[11] This involves melting down the old gauze, refining the precious metals to remove any contaminants, and fabricating new catalyst gauzes.^{[11][12]}

Q3: What are the common chemical poisons for a platinum catalyst, and are they a concern in the Ostwald process?

While platinum catalysts can be poisoned, the high purity of the ammonia and air feedstocks used in modern nitric acid plants minimizes this risk. However, potential poisons include:

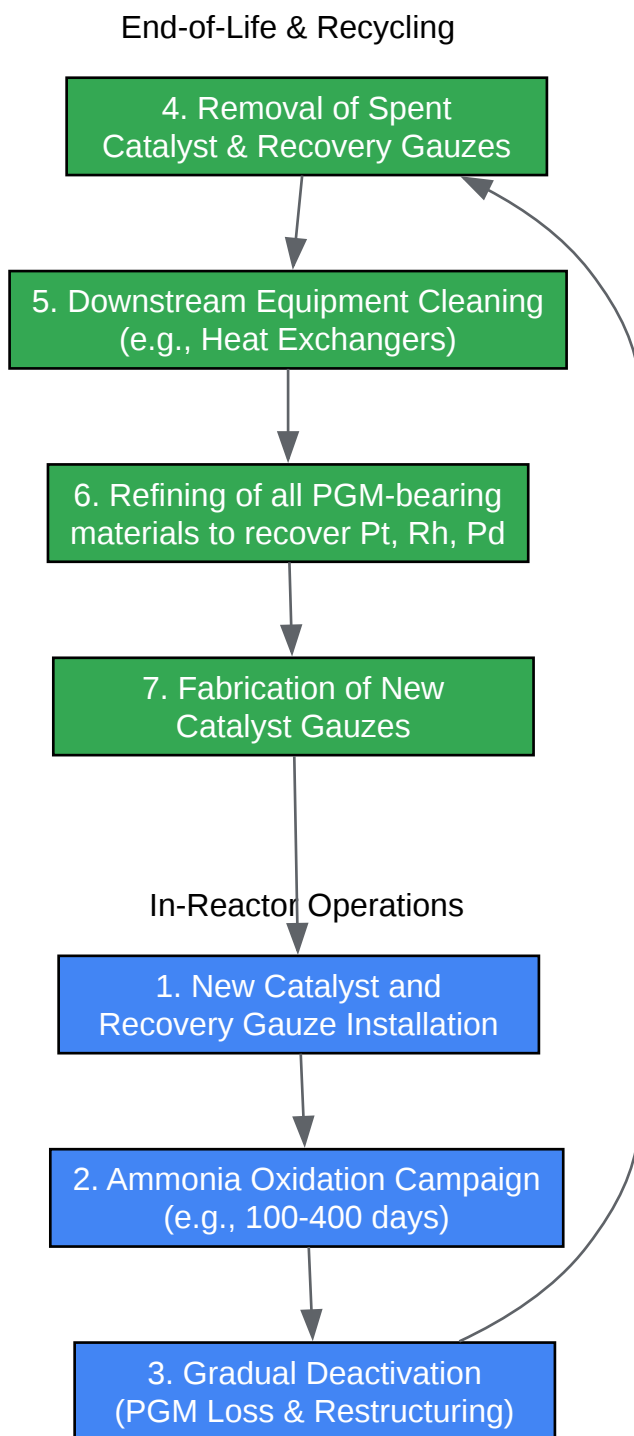
- Sulfur Compounds (H₂S, SO₂): These can adsorb strongly to platinum's active sites.^[13]
- Heavy Metals (Lead, Mercury, Arsenic): These can form alloys with platinum or physically block active sites.^[13]

- Carbon: Carbon deposition or "coking" can physically block the catalyst surface.[\[13\]](#)

In the context of the Ostwald process, these are not primary concerns but could be introduced through contaminated feedstock or upstream equipment corrosion. If poisoning is suspected, the remedy is catalyst replacement and identification of the contamination source.

Q4: What is the typical lifecycle of a platinum catalyst gauze pack?

The lifecycle involves several stages from installation to recycling, focused on maximizing the use and recovery of the valuable precious metals.



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Caption: The complete lifecycle of a platinum gauze catalyst.

Quantitative Data Summary

The following tables summarize key quantitative data related to catalyst operation and performance.

Table 1: Typical Operating Parameters & Performance

Parameter	Value	Reference
Operating Temperature	810°C - 960°C	[2] [10]
Operating Pressure	Atmospheric to 13 bar g	[1] [5]
Ammonia in Air Mixture	10.5% - 11.5%	[5]
Selectivity to Nitric Oxide	90% - 97%	[1]
Campaign Length	35 - 270 days (design dependent)	[2]

Table 2: Platinum Group Metal (PGM) Loss Rates

Plant Pressure	PGM Loss Rate (gram per ton of HNO ₃)	Reference
Atmospheric Pressure	~0.05	[5]
High Pressure	up to 0.45	[5]
Medium Pressure (Example)	0.044 - 0.061	[5]

Experimental Protocols

The following protocol outlines a generalized procedure for cleaning a spent catalyst gauze for post-mortem analysis or as a preliminary step before refining. This is not a procedure to regenerate the catalyst for reuse.

Protocol: Acid Leaching of Spent Platinum Gauze for Analysis

Objective: To remove surface oxides and loosely bound contaminants from a spent Pt-Rh gauze to prepare it for compositional analysis or full refining.

Materials:

- Spent Pt-Rh catalyst gauze sample
- Concentrated Hydrochloric Acid (HCl)
- Deionized Water
- Glass beaker
- Hot plate
- Fume hood
- Personal Protective Equipment (goggles, acid-resistant gloves, lab coat)

Procedure:

- Safety: Perform all steps inside a certified fume hood. Wear appropriate PPE at all times.
- Sample Preparation: Carefully cut a representative piece from the spent gauze. Note its physical condition (brittleness, color, presence of crystalline growths).
- Initial Weighing: Accurately weigh the gauze sample to establish a baseline weight.
- Leaching:
 - Place the gauze sample in a glass beaker.
 - Add a sufficient volume of aqueous hydrochloric acid solution (e.g., 10-20% HCl) to fully submerge the gauze.^[5]
 - Gently heat the solution to a moderate temperature (e.g., 60-80°C) on a hot plate. Do not boil.

- Allow the gauze to leach for a fixed period (e.g., 1-2 hours). The solution may change color as surface oxides and contaminants are dissolved.
- Rinsing:
 - Carefully decant the acid solution into an appropriate waste container.
 - Rinse the gauze multiple times with deionized water until the rinse water is neutral (check with pH paper).
- Drying and Final Weighing:
 - Dry the cleaned gauze in an oven at a low temperature (e.g., 110°C) until a constant weight is achieved.
 - Record the final weight. The weight difference indicates the mass of material removed during the cleaning process.
- Post-Treatment: The cleaned gauze is now ready for further analysis (e.g., SEM, XRF) or can be combined with other spent materials for the full refining process.^{[11][14]}

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